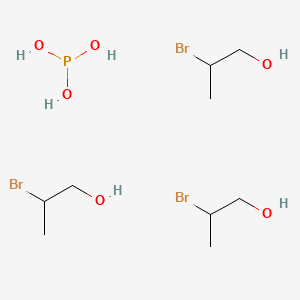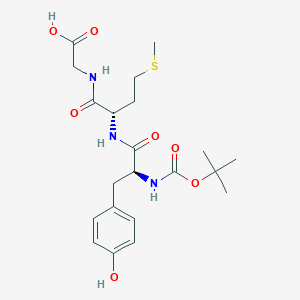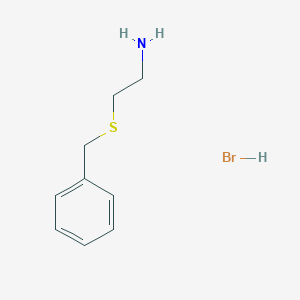
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which is further substituted with three phenyl groups at positions 1, 3, and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method utilizes vitamin B1 as a catalyst, which promotes the reaction under mild conditions, yielding the desired pyrazole derivative in high yields (78-92%) . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl groups attached to the pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
科学的研究の応用
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: A similar compound with a dihydropyrazole ring, known for its biological activities.
3-Phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl (pyridin-4-yl)methanones: These compounds are structurally related and exhibit antimicrobial activity.
Uniqueness
Phenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
53608-37-0 |
|---|---|
分子式 |
C28H20N2O |
分子量 |
400.5 g/mol |
IUPAC名 |
phenyl-(1,3,5-triphenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-17-9-3-10-18-23)25-26(21-13-5-1-6-14-21)29-30(24-19-11-4-12-20-24)27(25)22-15-7-2-8-16-22/h1-20H |
InChIキー |
SJRXJVHGZWSWHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
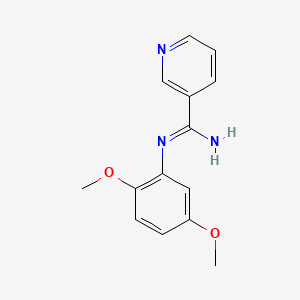
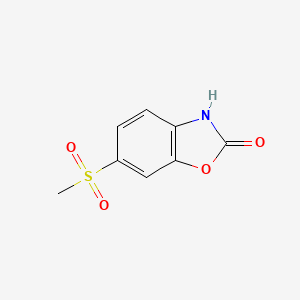


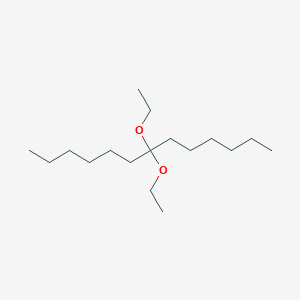
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
